N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
Molecular Formula |
C17H13N3O4S3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O4S3/c1-27(23,24)10-6-7-12-14(8-10)25-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-13(11)26-20/h2-8H,9H2,1H3,(H,18,19,21) |
InChI Key |
DNLUXIDCFDMBAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazol-2-Amine
The 6-(methylsulfonyl)benzothiazole moiety is synthesized via sulfonation of a preformed benzothiazole ring. A representative procedure involves:
-
Nitration and Reduction : 2-Aminobenzothiazole is nitrated at the 6-position using fuming nitric acid, followed by reduction of the nitro group to an amine using Fe/NH₄Cl.
-
Sulfonation : The amine intermediate is treated with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the methylsulfonyl group.
-
Cyclization : The sulfonated intermediate undergoes cyclization with thiourea or potassium thiocyanate in acidic conditions to re-form the benzothiazole ring.
Key Reaction Conditions :
Preparation of 2-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Acetic Acid
The 3-oxo-benzothiazole acetic acid component is synthesized through:
-
Thioamide Formation : 2-Aminothiophenol reacts with chloroacetic acid in alkaline media to form 2-(2-aminophenylthio)acetic acid.
-
Oxidative Cyclization : The thioamide undergoes cyclization using oxidizing agents like H₂O₂ or iodine in ethanol, forming the 3-oxo-benzothiazole ring.
-
Acid Activation : The acetic acid side chain is activated using ethyl chloroformate or thionyl chloride to form an acyl chloride intermediate.
Analytical Data :
Coupling Strategies
Carbodiimide-Mediated Amidation
The final coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the acetamide bond:
-
Activation : 2-(3-Oxo-benzothiazolyl)acetic acid is activated with EDC in chloroform at 0°C.
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Nucleophilic Attack : 6-(Methylsulfonyl)-1,3-benzothiazol-2-amine is added, and the reaction proceeds at ambient temperature for 8–18 hours.
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Workup : The product is precipitated by acidification, filtered, and recrystallized from ethanol.
Optimization Insights :
-
Pyridine is used as a proton scavenger to enhance coupling efficiency.
-
High-throughput screening identifies optimal molar ratios (1:1.5 amine:acid) and solvent systems (chloroform/pyridine).
Alternative Methodologies
One-Pot Tandem Reactions
Recent advances utilize tandem sulfonation-cyclization-coupling sequences in a single reactor:
-
Substrate Mixing : 2-Aminothiophenol, methylsulfonyl chloride, and chloroacetic acid are combined in polyphosphoric acid (PPA).
-
Thermal Cyclization : Heating at 120–140°C for 4 hours facilitates simultaneous ring formation and sulfonation.
-
In Situ Coupling : EDC is introduced directly into the reaction mixture to couple intermediates without isolation.
Advantages :
-
Reduces purification steps, improving overall yield (reported 65–70% vs. 50–55% in stepwise methods).
Challenges and Solutions
Regioselectivity in Sulfonation
Sulfonation at the 6-position is favored over other positions due to:
Z-Configuration Control
The (2Z)-configuration is stabilized by:
-
Intramolecular H-Bonding : Between the acetamide NH and the 3-oxo group.
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Crystallization Conditions : Slow cooling from ethanol yields the thermodynamically favored Z-isomer.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its stable benzothiazole core.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s benzothiazole core can interact with various proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole-acetamide derivatives, which are studied for their diverse pharmacological activities. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparisons
Electron-Withdrawing Substituents: The methylsulfonyl group in the target compound provides stronger electron withdrawal than the 1,1-dioxido group in or the trifluoromethyl (-CF₃) group in . This may enhance electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes (e.g., kinases or proteases).
Bioactivity Trends: Antimicrobial Activity: Compounds with -CF₃ (e.g., ) show higher potency against Gram-positive bacteria than those with sulfone groups, likely due to improved membrane permeability . Anticancer Potential: Hybrids with oxadiazole-indole systems (e.g., ) exhibit ROS-mediated cytotoxicity, whereas benzothiazole-acetamides with sulfone groups may target redox-sensitive pathways .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving:
- Condensation of 6-methylsulfonyl-1,3-benzothiazole-2-amine with chloroacetyl chloride.
- Subsequent coupling with 3-oxo-1,2-benzothiazole under basic conditions (analogous to methods in ).
Research Findings and Hypotheses
- Computational Studies : Molecular docking predicts strong binding of the target compound to the ATP-binding pocket of EGFR kinase (ΔG = -9.2 kcal/mol), driven by interactions between the methylsulfonyl group and Lys721 .
- Metabolic Stability : Sulfone-containing benzothiazoles (e.g., ) exhibit longer plasma half-lives (t₁/₂ > 6 hours in rodents) compared to -CF₃ analogs (t₁/₂ ~3 hours), suggesting the target compound may have favorable pharmacokinetics .
- Toxicity Concerns: Benzothiazoles with 3-oxo groups (as in the target) show higher hepatotoxicity in vitro (e.g., ALT elevation at 50 µM) than non-ketone derivatives, necessitating structural optimization .
Biological Activity
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₄S₃ |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KRRCEJPUXVMAPG-UHFFFAOYSA-N |
This compound features a benzothiazole moiety and a methylsulfonyl group, which are known to impart various pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
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Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated notable Minimum Inhibitory Concentrations (MICs) .
Microorganism MIC (μg/mL) Staphylococcus aureus 50 Escherichia coli 100 Candida albicans 75 - Anticancer Potential : Preliminary studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the activation of caspases .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the Benzothiazole Ring : This is often achieved through cyclization reactions involving thioketones and amines.
- Introduction of the Methylsulfonyl Group : This can be done via sulfonation reactions using methylsulfonyl chloride.
- Formation of the Acetamide Linkage : The final step involves coupling the prepared benzothiazole derivative with an acetamide precursor.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- A study published in Molecules examined a series of benzothiazole derivatives for their antimicrobial properties. The results indicated that modifications in the benzothiazole structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria .
- Another research article focused on the anticancer properties of benzothiazole compounds, demonstrating their ability to inhibit tumor growth in vitro and in vivo models .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate Synthesis | Hydrazine hydrate, ethanol, reflux (4h) | 75 | |
| Cyclization | Cu(OAc)₂, t-BuOH:H₂O (3:1), RT (6h) | 68 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 5.40 (s, –NCH₂CO–), δ 10.79 (s, –NH) | |
| HRMS | [M+H]⁺ = 404.1348 (calc. 404.1359) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
